N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine
Description
Chemical Classification and Nomenclature
This compound belongs to the class of organic heterocyclic compounds known as benzimidazoles, which are characterized by a bicyclic structure consisting of a fused benzene and imidazole ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(1H-benzimidazol-2-yl)-N-ethylethanamine, reflecting its structural composition and functional group arrangement. This nomenclature follows established conventions for naming substituted benzimidazole derivatives, where the position of substitution on the benzimidazole ring and the nature of the substituent groups are clearly specified.
The molecular formula of this compound can be represented as C₁₁H₁₅N₃, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms within the molecular structure. The compound features a benzimidazole heterocycle connected through a two-carbon ethyl bridge to a secondary amine functionality that is further substituted with an ethyl group. This structural arrangement places the compound within the broader category of N-alkylated benzimidazole derivatives, which represent an important subclass of benzimidazole compounds with distinctive chemical and potentially biological properties.
The chemical classification of this compound extends beyond simple structural descriptors to encompass its behavior as a heterocyclic aromatic compound. The benzimidazole core contributes aromatic character to the molecule, while the aliphatic side chain provides flexibility and potential sites for further chemical modification. The presence of multiple nitrogen atoms within the structure contributes to the compound's amphoteric nature, allowing it to function as both an electron donor and acceptor under appropriate conditions.
Historical Development of Benzimidazole Chemistry
The historical development of benzimidazole chemistry provides crucial context for understanding the significance of this compound within this chemical family. Benzimidazole itself was first discovered during research on vitamin B₁₂, where the benzimidazole nucleus was found to be a stable platform on which drugs could be developed. The initial synthesis of benzimidazole compounds can be traced back to 1872 when Hoebrecker first reported the synthesis of 2,5- and 2,6-dimethylbenzimidazole by ring closure reaction of benzene-1,2-diamine derivatives.
The systematic investigation of benzimidazole chemistry gained significant momentum in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral part of the structure of vitamin B₁₂. This discovery highlighted the biological importance of benzimidazole-containing compounds and stimulated extensive research into synthetic modifications and applications of the benzimidazole scaffold. The recognition that the benzimidazole ring system could serve as a privileged structure in medicinal chemistry led to accelerated development of synthetic methodologies for creating diverse benzimidazole derivatives.
The evolution of benzimidazole synthetic chemistry has been marked by significant methodological advances, including the development of efficient condensation reactions between o-phenylenediamine and various aldehydes or carboxylic acid derivatives. Early synthetic approaches focused on the fundamental Phillips reaction, which involves the condensation of o-phenylenediamine with formic acid or its equivalents to yield the parent benzimidazole structure. Subsequently, researchers developed more sophisticated approaches that allowed for the introduction of substituents at various positions on the benzimidazole ring, leading to the creation of structurally diverse libraries of compounds.
The historical progression of benzimidazole chemistry has been characterized by the recognition of unique reactivity patterns and structural features that distinguish these compounds from other heterocyclic systems. The development of rearrangement reactions, particularly the quinoxaline-benzimidazole rearrangements first reported by Ogg and Bergstrom in 1931, provided alternative synthetic pathways for accessing benzimidazole derivatives. These methodological advances have established the foundation for the synthesis and study of complex benzimidazole derivatives such as this compound.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of key structural motifs that are prevalent in biologically active compounds and synthetic intermediates. Benzimidazole derivatives have gained considerable attention in contemporary medicinal chemistry due to their structural similarities to naturally occurring purine bases and their ability to interact with biological macromolecules through multiple binding modes. The specific structural features of this compound, including the ethyl linker and secondary amine functionality, provide opportunities for investigating structure-activity relationships and developing new synthetic methodologies.
Heterocyclic chemistry research has increasingly focused on the development of efficient synthetic protocols for accessing structurally diverse benzimidazole derivatives, and compounds like this compound serve as important model systems for evaluating new synthetic approaches. Recent advances in the synthesis of benzimidazole derivatives have included the development of nanomaterial catalysts, metal-catalyzed coupling reactions, and green chemistry approaches that minimize environmental impact while maximizing synthetic efficiency. The structural complexity of this compound makes it a valuable substrate for testing the scope and limitations of these emerging synthetic methodologies.
The compound's significance extends to its role as a building block for more complex molecular architectures. The presence of both the benzimidazole heterocycle and the secondary amine functionality provides multiple sites for further chemical elaboration, allowing researchers to explore the synthesis of more complex structures through various coupling and cyclization reactions. This versatility has made compounds of this type valuable intermediates in the synthesis of pharmaceutically relevant molecules and materials with specialized properties.
Furthermore, the study of this compound contributes to the broader understanding of heterocyclic compound behavior, including their electronic properties, conformational preferences, and reactivity patterns. The electron-rich nitrogen heterocycles present in the structure can readily accept or donate protons, and this amphoteric character influences both the chemical reactivity and potential biological activity of the compound. Research into these fundamental properties provides valuable insights that can be applied to the design and synthesis of new heterocyclic compounds with targeted properties.
Relationship to Other Benzimidazole Derivatives
This compound exists within a broader family of structurally related benzimidazole derivatives that share common core structures while differing in their substitution patterns and functional group modifications. The relationship between this compound and other benzimidazole derivatives can be understood through systematic comparison of structural features and the impact of these variations on chemical and biological properties.
The most closely related compounds include other 2-substituted benzimidazole derivatives that feature aliphatic side chains at the 2-position of the benzimidazole ring. For example, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine represents the unsubstituted analog of the target compound, lacking the N-ethyl substituent on the terminal amine group. This structural relationship allows for direct comparison of the effects of N-alkylation on the compound's properties and reactivity. Similarly, 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine and 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine represent analogs with methyl substitution on the benzimidazole ring, providing insights into the effects of ring substitution on molecular properties.
The relationship to N-methylated derivatives is particularly significant, as compounds such as N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine demonstrate the effects of varying the alkyl substitution pattern on the terminal amine. These structural comparisons reveal how systematic modifications to the amine substitution can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding interactions. The availability of these related compounds enables comprehensive structure-activity relationship studies that can guide the design of new derivatives with optimized properties.
More complex benzimidazole derivatives, such as N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, demonstrate how the basic benzimidazole-ethylamine scaffold can be further elaborated through additional substitution and functional group modifications. These compounds illustrate the versatility of the benzimidazole framework as a platform for molecular diversity and provide examples of how the core structure can be adapted for specific applications.
The relationship extends to compounds with different substitution patterns on the benzimidazole ring itself, such as 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine, which features aryl substitution rather than simple alkyl groups. These more highly substituted derivatives demonstrate the potential for incorporating additional pharmacophoric elements into the benzimidazole scaffold while maintaining the essential structural features that define this class of compounds.
| Compound Name | Molecular Formula | Key Structural Features | CAS Number |
|---|---|---|---|
| This compound | C₁₁H₁₅N₃ | N-ethyl substituted ethanamine | - |
| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | C₉H₁₁N₃ | Unsubstituted terminal amine | 29518-68-1 |
| 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | C₁₀H₁₃N₃ | 4-methyl benzimidazole substitution | 933734-72-6 |
| 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | C₁₀H₁₃N₃ | 5-methyl benzimidazole substitution | 24625-24-9 |
| N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | C₁₁H₁₅N₃ | N-methyl and 4-methyl substitution | - |
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODFFODZCPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via condensation reactions involving o-phenylenediamine and suitable aldehydes or carboxylic acid derivatives. A widely used method involves heating o-phenylenediamine with aldehydes or their sodium bisulfite (NaHSO3) adducts in polar aprotic solvents such as dimethylformamide (DMF) under reflux conditions. This approach yields 2-substituted benzimidazoles efficiently and with good purity, suitable for scale-up synthesis.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reactants | o-Phenylenediamine + aldehyde or NaHSO3 adduct | Formation of 2-substituted benzimidazole |
| Solvent | DMF | High solubility and reaction rate |
| Temperature | Reflux (~150°C) | Complete conversion in hours |
| Yield | 70–90% | High yield, suitable for scale-up |
| Reaction Time | 4–8 hours | Optimized for maximum conversion |
This method is advantageous over other synthetic routes due to its operational simplicity and scalability, as demonstrated in studies synthesizing various 2-heteroaryl benzimidazoles.
Introduction of the N-Ethylamine Side Chain
Following the formation of the benzimidazole core, the ethylamine side chain is introduced typically via nucleophilic substitution or reductive amination strategies. The common approach involves:
- Alkylation of the 2-(1H-benzimidazol-2-yl)ethylamine intermediate with ethyl halides (e.g., ethyl bromide) under basic conditions to yield N-ethylated derivatives.
- Alternatively, reductive amination of 2-(1H-benzimidazol-2-yl)acetaldehyde with ethylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Ethyl bromide, base (e.g., K2CO3) | Mild conditions, moderate to high yield |
| Reductive amination | 2-(1H-benzimidazol-2-yl)acetaldehyde + ethylamine + NaBH3CN | High selectivity, avoids over-alkylation |
| Solvent | Ethanol, methanol, or dichloromethane | Solvent choice affects yield and purity |
| Temperature | Room temperature to reflux | Controlled to minimize side reactions |
| Yield | 60–85% | Dependent on method and purification |
Industrial and Large-Scale Synthesis Considerations
Industrial synthesis of this compound often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, enhancing yield and purity while minimizing by-products. Automated systems allow precise control over reaction conditions, improving reproducibility and scalability.
Alternative Synthetic Routes
Some patents and research articles describe alternative methods involving:
- Use of condensing agents and suitable bases (e.g., sodium carbonate, triethylamine) to facilitate amide bond formation or amidino group introduction on benzimidazole derivatives, which can be adapted for ethylamine substitution.
- Multi-step syntheses starting from substituted benzimidazole carboxylic acids or esters, followed by amidation and reduction steps to install the ethylamine side chain.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic benzimidazole proton resonances between δ 7.5–8.5 ppm, with ethylamine side chain protons appearing as multiplets in the δ 2.5–3.5 ppm range.
- Infrared (IR) Spectroscopy: Key absorptions include N–H stretching (~3200–3400 cm^-1) and C=N stretching (~1600 cm^-1), confirming the benzimidazole ring and amine functionalities.
- Mass Spectrometry (MS): Molecular ion peak at m/z 189 consistent with the molecular weight.
Purity and Yield Data from Literature
| Compound Stage | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 2-Substituted benzimidazole core | 70–90 | >95 | |
| N-Ethylation or reductive amination | 60–85 | >90 |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation of o-phenylenediamine with aldehydes | o-Phenylenediamine, aldehyde, DMF, reflux | High yield, scalable | Requires careful temperature control |
| Alkylation with ethyl halides | Ethyl bromide, base (K2CO3), solvent | Simple, direct | Possible over-alkylation |
| Reductive amination | 2-(1H-benzimidazol-2-yl)acetaldehyde, ethylamine, NaBH3CN | High selectivity, mild conditions | Requires careful handling of reducing agents |
| Continuous flow synthesis | Automated reactors, optimized parameters | High purity, reproducible | Requires specialized equipment |
Research Findings and Notes
- The condensation method for benzimidazole core synthesis is well-established and preferred for its efficiency and scalability.
- Reductive amination offers better control over side reactions compared to direct alkylation, especially important for sensitive functional groups.
- Industrial processes increasingly favor continuous flow techniques to enhance safety and throughput.
- The choice of base and solvent critically affects the yield and purity of the final product, with organic bases like triethylamine commonly used in alkylation steps.
- Spectroscopic and chromatographic analyses are essential for confirming structure and purity, with NMR and HPLC being standard tools.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is a chemical compound that has a benzimidazole ring, consisting of a fused benzene and imidazole structure. Its molecular formula is , and its molecular weight is about 189.26 g/mol. The compound is characterized by an ethylamine side chain, which adds to its reactivity and biological activity. Due to its functional groups and structural qualities, this substance has attracted interest for use in medicinal chemistry and materials science.
Scientific Research Applications
This compound has uses in a variety of fields:
- Chemistry It can be used as a building block to create more complex molecules.
- Medicinal Chemistry The compound has garnered attention for its possible applications in medicinal chemistry and material science due to its diverse functional groups and structural properties.
Research indicates that this compound may have biological activities, especially as an antiparasitic and antimicrobial agent. It has been tested for therapeutic benefits that might include anticancer, antiviral, and anti-inflammatory effects. Although the specific pathways are still unknown, it is believed that the compound's mechanism of action involves interactions with particular molecular targets within biological systems.
Interaction studies Studies on interactions involving this compound concentrate on its binding affinities for various biological targets. These studies aid in elucidating its mechanism of action and therapeutic potential, particularly in the context of drug development. To better understand its interactions at the molecular level, detailed pharmacological evaluations are being conducted.
Unique Properties this compound differs from simpler benzimidazole derivatives, due to its ethylamine moiety, which offers additional sites for chemical modification. Because of its versatility, it is appropriate for a variety of research applications.
Synthesis The synthesis of this compound typically involves industrial synthesis, which frequently uses large-scale methods optimized for yield and purity, utilizing continuous flow reactors and automated systems.
The table below highlights the properties of this compound compared to other benzimidazole derivatives:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Benzimidazole | Parent compound | Simpler structure, basic properties |
| Albendazole | Benzimidazole derivative | Anthelmintic properties |
| Thiabendazole | Benzimidazole derivative | Antifungal properties |
| This compound | Benzimidazole derivative | Unique ethylamine moiety, which provides additional sites for chemical modification and suitable for research |
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Benzimidazol-2-yl)acetamide Derivatives
Structural Features: These derivatives replace the ethylamine group with a thioacetamide substituent (e.g., 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide). Synthesis: Synthesized via refluxing benzoyl chloride and triethylamine in chloroform, with reaction progress monitored by TLC. Purification involves recrystallization from hexane . Key Data: Spectral characterization (NMR, IR) confirms structural integrity, but crystallographic data are absent. The thioacetamide group may enhance stability compared to the ethylamine derivative.
Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives
Synthesis: Prepared by refluxing (1H-benzimidazol-2-yl) iminoesters with ethane-1,2-diamine in ethanol for 24 hours, yielding 70–85% . Key Data: The bis-benzimidazole structure likely enhances antioxidant activity due to increased electron delocalization, though direct comparisons to the mono-benzimidazole compound are unavailable.
Sulfonamide-Linked Benzimidazole Derivatives
Structural Features: The title compound 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide incorporates a benzenesulfonamide group, introducing sulfonyl and imine functionalities. Synthesis: Synthesized via benzenesulfonyl chloride reaction in dimethylformamide. Single-crystal X-ray diffraction (SHELX software ) confirmed a planar benzimidazole-sulfonamide core with intermolecular N–H···O hydrogen bonds . Key Data: Bond angles (e.g., N6–C17–C22 = 110.0°) and torsional parameters highlight conformational rigidity, contrasting with the flexible ethylamine side chain of the target compound .
Nitrophenylhydrazone Benzimidazole Derivatives
Structural Features : Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate contains a nitrophenylhydrazone and ester group, enabling strong hydrogen-bonding interactions.
Crystallography : Dihedral angles between the benzimidazole and nitrophenylhydrazone subunits (7.35° and 18.23°) indicate near-planar conformations. C–H···O and N–H···O hydrogen bonds form 1D chains along the b-axis .
Comparative Analysis Tables
Table 2: Crystallographic and Spectral Highlights
Biological Activity
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₃, with a molecular weight of approximately 189.26 g/mol. The compound features a benzimidazole ring, which is known for its broad spectrum of biological activities, alongside an ethylamine side chain that enhances its reactivity and potential for modification .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens .
- Antiparasitic Activity : It has been investigated for its efficacy against parasitic infections, suggesting a role in treating diseases like schistosomiasis .
- Anticancer Effects : Studies have reported its capacity to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in malignant cells .
- Anti-inflammatory Effects : Preliminary findings suggest that it may also exhibit anti-inflammatory properties, contributing to its therapeutic potential .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Similar to other benzimidazole derivatives, it may induce the formation of ROS, leading to DNA damage and subsequent apoptosis in cancer cells .
- Interactions with Molecular Targets : It binds to various receptors and enzymes, disrupting their normal functions and altering cellular responses .
Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity, particularly against melanoma and breast cancer cells, with mechanisms involving caspase activation and DNA fragmentation .
Antimicrobial Efficacy
In vitro tests have shown that this compound possesses antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Benzimidazole | Parent compound | Basic properties; wide range of biological activities |
| Albendazole | Benzimidazole derivative | Anthelmintic properties |
| Thiabendazole | Benzimidazole derivative | Antifungal properties |
| This compound | Unique structure | Potential anticancer, antimicrobial, antiparasitic properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine, and what are their mechanistic underpinnings?
- Answer: The compound can be synthesized via the Phillips reaction, which involves condensation of o-phenylenediamine with organic acids (e.g., formic acid) under acidic conditions to form the benzimidazole core . For the ethylamine side chain, nucleophilic substitution or reductive amination may be employed. For example, alkylation of the benzimidazole nitrogen with 2-chloroethylamine derivatives, followed by ethyl group introduction, is a plausible route. Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical to minimize side products like N-acylated intermediates .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Answer: Analytical techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- NMR spectroscopy: ¹H and ¹³C NMR verify substituent positions and detect impurities.
- Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns.
- Elemental analysis: Validates empirical formula .
Advanced Research Questions
Q. What challenges arise in resolving crystal structures of benzimidazole derivatives like this compound, and how are they addressed?
- Answer: Common challenges include:
- Disorder in flexible side chains: The ethylamine group may adopt multiple conformations, requiring restrained refinement in SCXRD .
- Hydrogen bonding networks: Intermolecular N–H···O and C–H···O bonds influence packing, as seen in related benzimidazole structures (dihedral angles: 7.35–18.23° between aromatic subunits) .
- Twinning or low-resolution data: Using programs like SHELXL for refinement and integrating high-pressure cryocooling can improve data quality .
Q. How do researchers reconcile contradictory biological activity data for benzimidazole derivatives in structure-activity relationship (SAR) studies?
- Answer: Contradictions often arise from:
- Substituent positioning: Minor changes (e.g., nitro vs. methyl groups on the phenyl ring) drastically alter electronic properties and binding affinity .
- Solubility vs. permeability: Hydrophilic groups (e.g., sulfonamide in ) enhance solubility but may reduce membrane penetration.
- Assay variability: Standardizing in vitro models (e.g., cell lines, enzyme sources) and using computational docking (e.g., molecular dynamics simulations) clarifies SAR trends .
Q. What strategies optimize the reaction yield of this compound while minimizing by-products?
- Answer: Key strategies include:
- Temperature control: Heating under reflux (100°C for 4–12 hours) ensures complete cyclization without decomposition .
- Catalyst selection: Acid catalysts (e.g., HCl, H₂SO₄) accelerate imidazole ring formation, while bases (e.g., NaOH) neutralize by-product acids .
- Purification methods: Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (methanol, DCM) isolates the target compound .
Methodological Considerations
Q. How do researchers analyze hydrogen-bonding interactions in benzimidazole derivatives, and what software tools are recommended?
- Answer:
- Mercury (CCDC): Visualizes and quantifies hydrogen bonds (distance, angle) in crystal structures .
- SHELX suite: SHELXL refines hydrogen atom positions using restraints based on geometric parameters .
- Platon: Validates intermolecular interactions and packing motifs .
Q. What experimental design principles apply when modifying the benzimidazole core to enhance bioactivity?
- Answer:
- Electronic effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing interactions with biological targets .
- Steric hindrance: Bulky substituents (e.g., tert-butyl in ) may block metabolic degradation but reduce solubility.
- Hybridization: Combining benzimidazole with sulfonamide ( ) or hydrazone ( ) moieties diversifies biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
